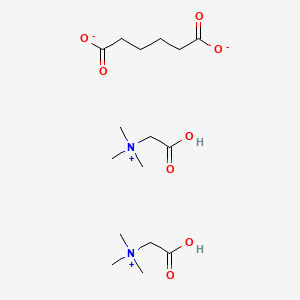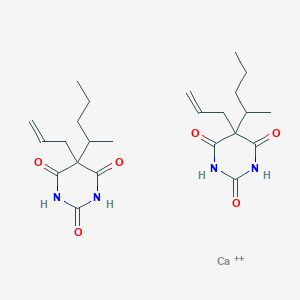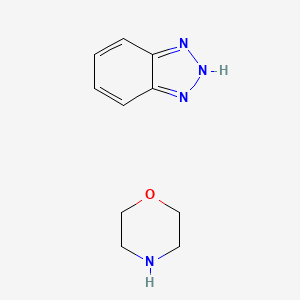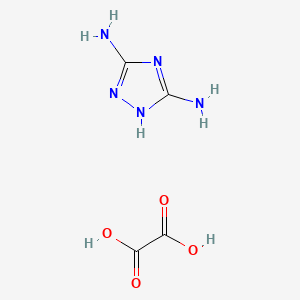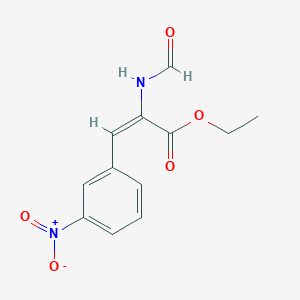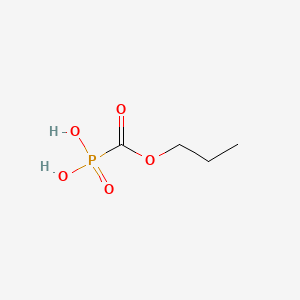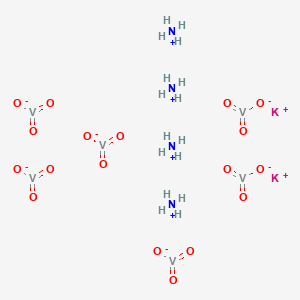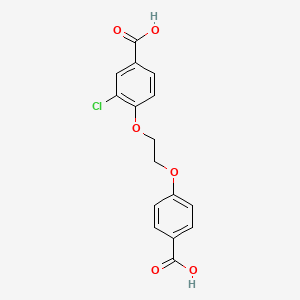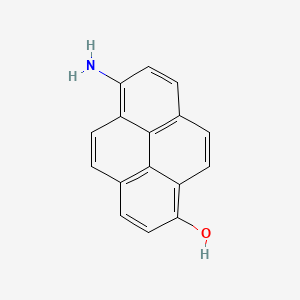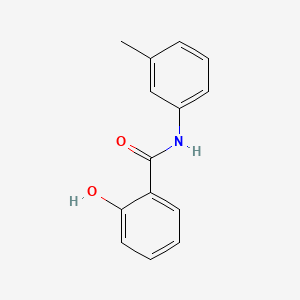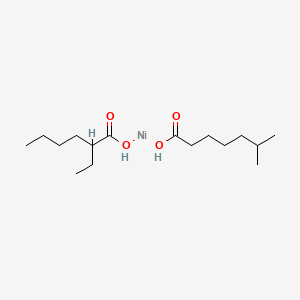
(2-Ethylhexanoato-O)(isooctanoato-O)nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonylphenol typically involves the alkylation of phenol with nonenes (branched alkenes) in the presence of an acid catalyst. This reaction can be carried out under various conditions, but common methods include:
Friedel-Crafts Alkylation: Using aluminum chloride as a catalyst.
Sulfuric Acid Catalysis: Employing sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of 4-Nonylphenol often utilizes continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The process involves:
Mixing Phenol and Nonenes: In a controlled environment.
Catalytic Reaction: Using either aluminum chloride or sulfuric acid.
Separation and Purification: To isolate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nonylphenol undergoes several types of chemical reactions, including:
Oxidation: Leading to the formation of nonylphenol ethoxylates.
Substitution: Where the hydroxyl group can be replaced by other functional groups.
Polymerization: In the presence of suitable catalysts.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Substitution Reagents: Including halogens and sulfonyl chlorides.
Polymerization Catalysts: Like sulfuric acid or aluminum chloride.
Major Products
Nonylphenol Ethoxylates: Widely used as surfactants.
Halogenated Nonylphenols: Used in various industrial applications.
Polymeric Forms: Utilized in the production of resins and plastics.
Wissenschaftliche Forschungsanwendungen
4-Nonylphenol has diverse applications in scientific research, including:
Chemistry: As a precursor in the synthesis of surfactants and resins.
Biology: Studying its effects on endocrine systems due to its estrogenic activity.
Medicine: Investigating its potential impacts on human health.
Industry: Used in the production of detergents, emulsifiers, and plasticizers.
Wirkmechanismus
The mechanism of action of 4-Nonylphenol involves its interaction with estrogen receptors, mimicking the effects of natural estrogens. This interaction can disrupt endocrine functions in both wildlife and humans. The compound’s molecular targets include:
Estrogen Receptors: Leading to altered gene expression.
Cell Membranes: Affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
4-Nonylphenol is often compared with other alkylphenols, such as:
Octylphenol: Similar in structure but with a shorter alkyl chain.
Dodecylphenol: With a longer alkyl chain, leading to different physical properties.
Bisphenol A: Another endocrine disruptor with distinct applications and effects.
Uniqueness
4-Nonylphenol’s branched structure and specific alkyl chain length confer unique properties, making it particularly effective as a surfactant and industrial chemical. Its environmental persistence and bioaccumulation potential also distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
84852-38-0 |
|---|---|
Molekularformel |
C16H32NiO4 |
Molekulargewicht |
347.12 g/mol |
IUPAC-Name |
2-ethylhexanoic acid;6-methylheptanoic acid;nickel |
InChI |
InChI=1S/2C8H16O2.Ni/c1-7(2)5-3-4-6-8(9)10;1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10); |
InChI-Schlüssel |
XVXNHRQLVGOWBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)O.CC(C)CCCCC(=O)O.[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


